KAI-1455
Description
KAI-1455 is a selective ε-protein kinase C (ε-PKC) activator under investigation for treating ischemia-reperfusion injury (IRI), a condition characterized by tissue damage following restored blood flow after ischemia. Structurally, it comprises the ε-PKC-activating peptide sequence HDAPIGYD (residues 85–92 of PKC) conjugated to the cell-penetrating TAT47–57 peptide via a disulfide bond . This design enables efficient cellular uptake and selective activation of ε-PKC, a key regulator of cardioprotective pathways.
Preclinical studies demonstrate that this compound reduces infarct size, improves cardiac function, and minimizes ventricular arrhythmias in murine and porcine IRI models . Its pharmacokinetic profile shows rapid systemic clearance and tissue distribution to the heart, liver, and kidneys without adverse effects on blood pressure, heart rate, or organ weight . As of 2005, it entered Phase I clinical trials to evaluate safety and efficacy in humans .
Properties
Molecular Formula |
C109H180N44O30S2 |
|---|---|
Molecular Weight |
2652 |
bioactivity |
Activator |
sequence |
H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. H-Cys(1)-His-Asp-Ala-Pro-Ile-Gly-Tyr-Asp-OH |
storage |
-20℃ |
Synonym |
KAI 1455;KAI1455 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism and Target Specificity
- Mechanistic Contrast: this compound activates ε-PKC, triggering cardioprotective pathways (e.g., reduced oxidative stress, enhanced endothelial function) . Clinical trials show efficacy in postoperative pain and postherpetic neuralgia . KAI-9803 targets δ-PKC, an isoform implicated in apoptosis and inflammation, suggesting divergent therapeutic applications .
Structural and Delivery Features
All three compounds utilize the TAT47–57 peptide for cell penetration but differ in cargo peptides:
- This compound: HDAPIGYD (ε-PKC activator).
- KAI-1678: SFNSYELGSL (δ-PKC inhibitor) or similar ε-PKC-inhibiting sequences .
- KAI-9803: Likely a δ-PKC-specific inhibitory sequence.
Research Findings and Clinical Implications
- This compound’s activation of ε-PKC mimics ischemic preconditioning, offering a novel strategy to mitigate IRI in cardiac surgery or myocardial infarction .
- Competitive Landscape: No direct competitors targeting ε-PKC activation for IRI are cited in the evidence, positioning this compound as a first-in-class candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
